molecular formula C23H20N4O2S B2894498 5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394229-34-6

5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2894498
CAS No.: 394229-34-6
M. Wt: 416.5
InChI Key: TXGWRQDWWDGWKO-UHFFFAOYSA-N
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Description

5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a nitrophenyl group, a phenyl group, a p-tolyl group, and a carbothioamide group, making it a molecule of interest in various fields of chemical research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole core, which can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones

    Cyclization Reaction: The initial step involves the reaction of hydrazine hydrate with an appropriate 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The nitrophenyl group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids. The phenyl and p-tolyl groups are typically introduced through Friedel-Crafts alkylation reactions.

    Formation of Carbothioamide: The final step involves the reaction of the pyrazole derivative with thiocarbamoyl chloride in the presence of a base such as triethylamine to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).

Major Products

    Oxidation Products: Nitro derivatives, nitroso derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated derivatives, nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. This specific compound may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers. Its ability to undergo various chemical reactions makes it useful in the synthesis of complex organic materials.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitrophenyl group may play a role in binding to enzymes or receptors, while the pyrazole ring could interact with other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Lacks the nitrophenyl group, potentially altering its biological activity.

    5-(3-Nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Similar structure but without the N-phenyl group, which may affect its reactivity and binding properties.

Uniqueness

The presence of the nitrophenyl, phenyl, and p-tolyl groups in 5-(3-nitrophenyl)-N-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide makes it unique compared to other pyrazole derivatives. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

5-(4-methylphenyl)-3-(3-nitrophenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-16-10-12-17(13-11-16)21-15-22(18-6-5-9-20(14-18)27(28)29)26(25-21)23(30)24-19-7-3-2-4-8-19/h2-14,22H,15H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGWRQDWWDGWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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